3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Overview
Description
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid (MFTCA) is a compound that has been widely studied in recent years due to its potential applications in various scientific fields. MFTCA is a widely used synthetic intermediate, and has been found to have diverse biochemical and physiological effects.
Scientific Research Applications
Isoxazoline Derivatives in Drug Synthesis and Biological Activities
Isoxazolines are recognized for their significant biological and medicinal properties, constituting excellent intermediates for the synthesis of various heterocycles and undergoing several chemical transformations. Studies highlight the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, showcasing their potential as antioxidants and intermediates in drug development (Laroum et al., 2019).
Carboxylic Acid Derivatives as Anticancer Agents
Cinnamic acid and its derivatives have been explored for their anticancer potentials, with modifications at various functional groups leading to the development of novel antitumor agents. These compounds have been underutilized despite their rich medicinal tradition, indicating a need for further exploration in anticancer research (De et al., 2011).
Bioisosteres for Drug Design
The development of novel carboxylic acid bioisosteres, which display improved pharmacological profiles, highlights the innovation required to overcome challenges in modern drug design. Carboxylic acid bioisosteres aim to circumvent issues such as toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes, indicating their importance in the synthesis of safer and more effective drugs (Horgan & O’ Sullivan, 2021).
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c1-19-7-4-2-6(3-5-7)9-8(11(17)18)10(20-16-9)12(13,14)15/h2-5H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLKCDMUQMRNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.